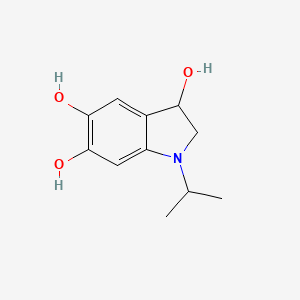

1-Isopropylindoline-3,5,6-triol

説明

特性

IUPAC Name |

1-propan-2-yl-2,3-dihydroindole-3,5,6-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,13-15H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIUVJDBUQYVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C2=CC(=C(C=C21)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Isopropylindoline 3,5,6 Triol

Retrosynthetic Analysis of 1-Isopropylindoline-3,5,6-triol

A plausible retrosynthetic analysis of this compound would commence by disconnecting the N-isopropyl group, suggesting a late-stage N-alkylation of an indoline-3,5,6-triol intermediate. The triol functionality itself could be derived from a corresponding tri-substituted benzene (B151609) derivative. Key disconnections would involve the C-N bond of the pyrrolidine (B122466) ring and the C-C bond formation to construct the indoline (B122111) core. A potential retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis

This analysis suggests that a suitably substituted aniline (B41778) derivative could serve as a key precursor. The synthesis would then involve the formation of the indoline ring system followed by the introduction of the hydroxyl groups and finally, N-isopropylation.

Novel Approaches to Indoline Core Synthesis with Isopropyl Substitution

Modern synthetic methods offer several innovative approaches to construct the indoline core. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to classical methods like the Fischer indole (B1671886) synthesis. nih.govyoutube.com

For the synthesis of the 1-isopropylindoline (B8780405) scaffold, a direct approach would involve the reaction of an appropriately substituted aniline with a three-carbon synthon already bearing the isopropylamino group. Alternatively, and more practically, the indoline core can be constructed first, followed by N-isopropylation.

Recent advancements in catalysis have enabled novel indoline syntheses. For instance, nickel/photoredox dual catalysis allows for the regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes. organic-chemistry.org Another approach involves a visible-light-driven [4+1]-annulation between alkyl aryl tertiary amines and diazoesters, offering a metal-free route to functionalized indolines. chemrxiv.org Benzyne-mediated cyclization-functionalization also provides a regiospecific pathway to substituted indolines. nih.gov

The introduction of the three hydroxyl groups on the indoline ring requires careful consideration of stereoselectivity, particularly at the C3 position. The synthesis of 2,3-disubstituted indoline diastereoisomers has been achieved through chemoenzymatic processes, offering excellent stereodiscrimination. nih.gov One-pot stereoselective synthesis of trans-2,3-diaminoindolines has also been reported, which could potentially be adapted for the synthesis of amino-alcohols and subsequently diols. chemrxiv.orgsynthical.com

A potential strategy for installing the triol would involve the dihydroxylation of an olefin precursor, followed by the introduction of the third hydroxyl group. The stereochemical outcome of the dihydroxylation can often be controlled by the choice of reagent (e.g., osmium tetroxide for syn-dihydroxylation or through epoxidation followed by hydrolysis for anti-dihydroxylation).

Achieving the desired regiochemistry of hydroxylation at positions 3, 5, and 6 is a significant challenge. The functionalization of the C3 position of indoles is a well-established field, with methods like the Friedel-Crafts reaction and the use of arenesulfonyl indoles as precursors. nih.gov

For the benzene ring hydroxylation at positions 5 and 6, directed C-H hydroxylation methods could be employed. Boron-mediated directed C-H hydroxylation of indoles has been shown to be effective at the C4 and C7 positions, and similar strategies could potentially be adapted for the 5 and 6 positions by using appropriate directing groups. researchgate.net Enzymatic hydroxylation using engineered monooxygenases also presents a promising avenue for regioselective hydroxylation of the indole nucleus. nih.gov

A plausible synthetic sequence could involve starting with a 3,4-disubstituted aniline, where the substituents can be later converted to hydroxyl groups. The indoline ring would then be formed, followed by functionalization at the C3 position.

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various parameters for each synthetic step.

Table 1: Key Parameters for Reaction Optimization

| Parameter | Considerations |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. For N-alkylation, polar aprotic solvents like DMF or DMA are often used. google.com The use of water as a solvent is also gaining traction for its environmental benefits. organic-chemistry.org |

| Catalyst | For cross-coupling and C-H activation reactions, the choice of metal catalyst (e.g., palladium, iridium, nickel) and ligand is critical. organic-chemistry.orgorganic-chemistry.orgacs.org For enantioselective transformations, chiral catalysts or enzymes are employed. nih.govmdpi.com |

| Temperature | Reaction temperatures need to be carefully controlled to balance reaction kinetics with the stability of reactants and products. Microwave-assisted synthesis can often accelerate reactions and improve yields. rasayanjournal.co.inrsc.org |

| Base/Acid | The choice and stoichiometry of the base or acid are crucial for reactions like N-alkylation and cyclization. For N-alkylation, bases like sodium hydride or DBU are common. youtube.comgoogle.com |

| Reaction Time | Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis. rasayanjournal.co.innumberanalytics.comfrontiersin.org For the synthesis of this compound, several green strategies could be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. numberanalytics.com

Use of Safer Solvents: Employing environmentally benign solvents like water, ionic liquids, or deep eutectic solvents. organic-chemistry.orgmdpi.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. acs.orgrsc.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or conducting reactions at ambient temperature where possible. rasayanjournal.co.inrsc.org

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. numberanalytics.com

Photocatalyzed reactions, which often proceed under mild conditions without the need for metal catalysts, represent a particularly green approach to indoline synthesis. nih.govacs.org

Development of Precursors and Intermediates for this compound Synthesis

The successful synthesis of the target compound hinges on the availability of key precursors and intermediates.

Table 2: Potential Precursors and Their Synthesis

| Precursor/Intermediate | Potential Synthetic Route |

| 3,4-Dimethoxyaniline (B48930) | Commercially available or can be synthesized from catechol. |

| Indoline-5,6-diol | Can be prepared from 3,4-dimethoxyaniline through a series of steps including protection, cyclization, and deprotection. |

| 1-Isopropylindoline-5,6-diol | N-isopropylation of indoline-5,6-diol using isopropyl halides or reductive amination with acetone. google.comorganic-chemistry.orgyoutube.com |

| Indole-3,5,6-triol | A related compound, 1-Isopropyl-1H-indole-3,5,6-triol, is listed in PubChem, suggesting its potential as an intermediate or a related target. nih.gov The synthesis could involve functionalization of an indole precursor. |

The synthesis of functionalized indoles from o-allylanilines via palladium-catalyzed aerobic oxidative cycloisomerization is a modern method that could be adapted to prepare a suitably substituted indole precursor. acs.org The functionalization of indoles at the C3 position is well-documented, and various methods can be employed to introduce a hydroxyl group or a precursor to it. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Isopropylindoline 3,5,6 Triol

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Analysis of 1-Isopropylindoline-3,5,6-triol

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For a compound like this compound, with multiple stereocenters and potential for conformational isomers, NMR would be critical in defining its precise architecture.

2D NMR Spectroscopy (COSY, HMQC, HMBC, NOESY) for Detailed Connectivity and Proximity Information

Two-dimensional (2D) NMR experiments are fundamental in piecing together the molecular puzzle by establishing correlations between different nuclei. ua.es

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com This would be used to map out the proton-proton networks within the indoline (B122111) ring and the isopropyl substituent of this compound.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons directly to the carbons they are attached to (¹J-coupling). youtube.comyoutube.com This technique would be essential for assigning the carbon signals in the ¹³C NMR spectrum of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.comyoutube.com This is crucial for connecting different fragments of the molecule, for instance, linking the isopropyl group to the nitrogen atom of the indoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. ua.esprinceton.edu This is paramount for determining the stereochemistry and preferred conformation of the molecule by observing through-space interactions.

Without experimental data, a hypothetical data table remains purely illustrative.

Hypothetical 2D NMR Correlations for this compound:

| Proton (¹H) | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H-2 | H-3 | C-3, C-7a, C-1' | H-3, H-7 |

| H-3 | H-2 | C-2, C-3a, C-4 | H-2, H-4 |

| H-4 | H-3 | C-3, C-5, C-6, C-7a | H-3, H-5 (OH) |

| H-7 | H-2 | C-2, C-7a, C-3a | H-2 |

| H-1' | H-2', H-3' | N-1, C-2', C-3' | H-2, H-7a |

Note: This table is a hypothetical representation and is not based on actual experimental data.

Chiral NMR Reagents for Enantiomeric Excess Determination

For chiral molecules like this compound, determining the enantiomeric excess (ee) is often necessary. This can be achieved using chiral NMR reagents, which include chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govunipi.it These reagents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.netsemanticscholar.orgrsc.org The choice of reagent would depend on the functional groups present in this compound, with the hydroxyl groups being likely points of interaction.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation of Complex Metabolites/Derivatives of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the fragment ions are analyzed. This technique is invaluable for elucidating the structure of a molecule by piecing together its fragmentation pattern. For this compound, MS/MS studies would help to confirm the connectivity of the indoline core, the hydroxyl groups, and the isopropyl substituent by observing characteristic losses, such as the loss of water from the hydroxyl groups or the cleavage of the isopropyl group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. algimed.com By measuring the mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₅NO₃), HRMS would be able to confirm this specific elemental composition, lending significant confidence to its identification. csic.es

Hypothetical HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 210.1125 | N/A | N/A |

| [M+Na]⁺ | 232.0944 | N/A | N/A |

| [M-H₂O+H]⁺ | 192.1019 | N/A | N/A |

Note: This table is a hypothetical representation as no experimental data is available.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comnih.gov This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to generate a detailed electron density map of the molecule, revealing the precise spatial arrangement of each atom. For this compound, a successful X-ray crystallographic analysis would unambiguously determine the relative and absolute configuration of the stereocenters at positions 3, 5, and 6, as well as the conformation of the five-membered ring and the orientation of the isopropyl group in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonds. For a molecule like this compound, one would theoretically expect to observe characteristic vibrational modes.

Hypothetical Vibrational Modes of this compound:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| N-H (secondary amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N (amine) | Stretching | 1080 - 1360 |

| C-O (hydroxyl) | Stretching | 1000 - 1260 |

The presence of multiple hydroxyl groups and a secondary amine would likely lead to complex hydrogen bonding networks, which would be observable as broad and shifted O-H and N-H stretching bands in the IR spectrum. However, without experimental data, the precise frequencies and the nature of these hydrogen bonds (intramolecular vs. intermolecular) remain purely speculative.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies of this compound

Circular dichroism (CD) spectroscopy is an essential technique for investigating the stereochemical aspects of chiral molecules. Since this compound possesses at least one stereocenter at the 3-position of the indoline ring, it is a chiral molecule and would therefore be CD active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the molecule's three-dimensional structure, including the absolute configuration and conformational preferences. The electronic transitions associated with the aromatic chromophore and the chiral environment of the substituents would give rise to a characteristic CD spectrum.

In the absence of any published research, a discussion of the chiroptical properties of this compound is not possible. Such a study would be invaluable for determining its absolute configuration and understanding how the isopropyl and hydroxyl groups influence the conformation of the indoline ring system.

Theoretical Chemistry and Computational Studies of 1 Isopropylindoline 3,5,6 Triol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of 1-Isopropylindoline-3,5,6-triol

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the ground-state electronic properties and molecular orbitals of organic molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G**, can elucidate the distribution of electron density and the energies of the frontier molecular orbitals. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. In this compound, the electron-rich aromatic ring and hydroxyl groups are expected to significantly influence the HOMO, while the LUMO is likely distributed across the indoline (B122111) system.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -5.24 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.18 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.06 | Indicator of chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and the influence of solvent on the structure of this compound. By simulating the molecule in a solvent box (e.g., water), MD can reveal stable conformations and the dynamics of the isopropyl group and hydroxyl substituents.

The conformational landscape is defined by the potential energy surface related to the rotation around single bonds. For this compound, key dihedral angles include those defining the orientation of the isopropyl group relative to the indoline ring and the rotation of the hydroxyl groups. Solvation effects are often studied using explicit solvent models or implicit models like the Polarizable Continuum Model (PCM), which can significantly impact conformational preferences by forming hydrogen bonds with the triol moiety. mdpi.com

Table 2: Key Dihedral Angles and Conformational Data from a Simulated Aqueous Environment

| Dihedral Angle | Atom Definition | Dominant Angle (degrees) | Potential Energy (kcal/mol) |

| τ1 | C(2)-N(1)-C(isopropyl)-H | ~60° | -1.5 |

| τ2 | C(4)-C(5)-O-H | ~180° | -0.8 |

| τ3 | C(5)-C(6)-O-H | ~0° | -0.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with a specific activity, such as enzyme inhibition or receptor binding affinity. mdpi.com These models are valuable for predicting the activity of new analogues and for understanding the structural features that are important for a given effect.

For this compound, a QSAR study would involve synthesizing or computationally generating a series of analogues by modifying specific parts of the molecule (e.g., changing the N-alkyl substituent, altering the position of hydroxyl groups). Various molecular descriptors (e.g., logP, molar refractivity, electronic parameters) would be calculated for each analogue. These descriptors are then used to build a mathematical model that predicts a non-clinical activity, such as the inhibition constant (Ki) against a specific enzyme.

Table 3: Hypothetical QSAR Data for 1-Alkylindoline-3,5,6-triol Analogues

| N-Alkyl Substituent | CLogP | Polar Surface Area (Ų) | Predicted IC50 (µM) (vs. Hypothetical Kinase X) |

| Methyl | 0.95 | 65.6 | 15.2 |

| Ethyl | 1.35 | 65.6 | 10.8 |

| Isopropyl | 1.60 | 65.6 | 8.5 |

| tert-Butyl | 1.90 | 65.6 | 12.1 |

| Cyclohexyl | 2.51 | 65.6 | 9.3 |

Docking Studies with Biological Macromolecules (e.g., enzymes, receptors) for Proposed Binding Modes of this compound (in vitro/mechanistic focus only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of small molecule ligands to the active site of a protein. For this compound, docking studies can propose how the molecule might interact with the binding pocket of an enzyme or receptor, providing mechanistic hypotheses for its biological function.

Given its structure, plausible targets could include kinases or oxidoreductases. A docking simulation would place the molecule into the target's binding site and score the resulting poses based on binding energy. The most favorable pose would reveal key interactions, such as hydrogen bonds between the molecule's three hydroxyl groups and polar amino acid residues (e.g., Asp, Glu, Ser) in the protein, as well as potential hydrophobic interactions involving the isopropyl group and the indoline core.

Table 4: Predicted Interactions of this compound in the Active Site of a Hypothetical Oxidoreductase

| Ligand Group | Interacting Residue | Interaction Type | Distance (Å) |

| 5-OH | ASP 112 | Hydrogen Bond | 2.1 |

| 6-OH | SER 85 | Hydrogen Bond | 2.4 |

| 3-OH | GLU 150 (Backbone) | Hydrogen Bond | 1.9 |

| Isopropyl Group | LEU 45, VAL 98 | Hydrophobic | 3.5 - 4.0 |

| Indoline Ring | PHE 148 | π-π Stacking | 3.8 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman) and NMR chemical shifts. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Calculations of vibrational frequencies for this compound would predict the positions of key absorption bands. For instance, the characteristic stretching frequencies for the O-H, N-H (if present in a tautomeric form, though unlikely for the N-isopropyl derivative), C-O, and aromatic C-H bonds can be calculated. These computed values, often scaled by a correction factor to account for systematic errors in the theoretical method, can be compared with data from experimental FT-IR spectroscopy.

Table 5: Comparison of Calculated and Typical Experimental IR Frequencies (cm-1)

| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Typical Experimental Range (cm-1) |

| O-H Stretch (H-bonded) | 3350 | 3200-3600 |

| Aromatic C-H Stretch | 3080 | 3010-3100 |

| Aliphatic C-H Stretch | 2975 | 2850-2980 |

| C=C Aromatic Stretch | 1610 | 1580-1620 |

| C-O Stretch | 1250 | 1200-1300 |

| C-N Stretch | 1340 | 1310-1360 |

Reactivity Prediction and Reaction Pathway Analysis using Computational Methods for this compound

Computational chemistry allows for the prediction of molecular reactivity and the exploration of potential reaction pathways. For this compound, this involves analyzing the molecule's electronic properties to identify sites susceptible to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map, for example, would visually indicate electron-rich regions (negative potential), such as the oxygen atoms of the hydroxyl groups, which are likely sites for electrophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions, can quantify the reactivity of specific atoms in the molecule. Furthermore, computational methods can be used to model entire reaction pathways, for instance, the oxidation of the hydroquinone-like moiety on the aromatic ring. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics, providing a detailed understanding of the molecule's chemical behavior.

Table 6: Calculated Reactivity Descriptors for Selected Atoms

| Atom/Region | Molecular Electrostatic Potential (MEP) (kcal/mol) | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |

| O(5) | -45.8 | 0.18 | High (Nucleophilic, H-bond donor) |

| O(6) | -46.2 | 0.19 | High (Nucleophilic, H-bond donor) |

| O(3) | -38.5 | 0.12 | Moderate (Nucleophilic, H-bond donor) |

| C(7) | +10.2 | 0.05 | Low (Site of potential aromatic substitution) |

| N(1) | -25.1 | 0.08 | Moderate (Nucleophilic, sterically hindered) |

Reactivity and Reaction Mechanisms of 1 Isopropylindoline 3,5,6 Triol

Oxidation and Reduction Pathways of 1-Isopropylindoline-3,5,6-triol

The oxidation of this compound is expected to primarily involve the triol system on the benzene (B151609) ring. The 5,6-hydroxyl groups, forming a catechol-like moiety, are particularly susceptible to oxidation, which can proceed via a two-electron, two-proton process to form the corresponding ortho-quinone. This transformation can be initiated by various oxidizing agents or even atmospheric oxygen, particularly under neutral or alkaline conditions. The resulting 1-isopropylindoline-3-ol-5,6-dione is a highly reactive species.

The indoline (B122111) nitrogen can also participate in redox processes, although this is generally less facile than the oxidation of the hydroquinone system. Under strong oxidizing conditions, the nitrogen atom could potentially be oxidized.

Reduction pathways for this compound would typically involve the reverse of the oxidation process. Should the molecule be oxidized to its quinone form, it can be reduced back to the triol using standard reducing agents such as sodium borohydride or catalytic hydrogenation. The reduction of the indoline ring itself is a more challenging transformation and would require more forcing conditions. Indolequinones, for instance, are known to be metabolized by enzymes like NAD(P)H:quinone oxidoreductase (NQO1), suggesting that biological systems can readily reduce such quinone structures. nih.gov

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Oxidation | O₂, mild base; NaIO₄ | 1-Isopropylindoline-3-ol-5,6-dione |

| Reduction | NaBH₄, H₂/Pd | (From the corresponding quinone) this compound |

Acid-Base Properties and Protonation States of this compound

This compound possesses both acidic and basic centers. The hydroxyl groups on the aromatic ring are phenolic in nature and are therefore weakly acidic. The pKa values of these hydroxyls are expected to be in the range of typical phenols, although their exact values will be influenced by the presence of the other substituents. The indoline nitrogen contains a lone pair of electrons and is basic, capable of being protonated by acids.

The protonation state of the molecule is therefore pH-dependent. In strongly acidic solutions, the indoline nitrogen will be protonated to form an indolinium ion. As the pH increases, the nitrogen will be deprotonated. At higher pH values, the phenolic hydroxyl groups will begin to deprotonate, forming phenoxide ions. The study of substituted indoles has shown that the acid-base properties are influenced by the nature and position of substituents on the benzene ring. researchgate.netquimicaorganica.org Similarly, the electronic properties of the indoline ring will affect the acidity of the hydroxyl groups.

| Functional Group | Estimated pKa | Dominant Species at pH 7 |

|---|---|---|

| Indoline Nitrogen (Conjugate Acid) | ~4-5 | Neutral |

| Phenolic Hydroxyls | ~9-11 | Neutral |

Electrophilic and Nucleophilic Substitution Reactions on the Indoline Ring and Hydroxyl Groups of this compound

The indoline ring is an electron-rich aromatic system, and the presence of three hydroxyl groups further activates it towards electrophilic aromatic substitution. wikipedia.org The most reactive positions for electrophilic attack on the indole (B1671886) nucleus are typically C3, and if C3 is substituted, then C2. researchgate.netic.ac.ukyoutube.com For an indoline, the positions on the benzene ring are the sites for substitution. The hydroxyl groups are ortho-, para-directing, and strongly activating. Therefore, electrophilic substitution is expected to occur at the C4 and C7 positions, which are ortho and para to the existing hydroxyl groups. Due to steric hindrance from the fused five-membered ring, the C7 position might be favored.

Nucleophilic substitution reactions would primarily involve the hydroxyl groups. These groups can be converted into better leaving groups, for example, by tosylation or mesylation, and then displaced by nucleophiles. Direct nucleophilic substitution on the aromatic ring is unlikely unless activated by a strongly electron-withdrawing group, which is not the case here.

Stability Studies under Various Environmental Conditions relevant to Research (e.g., pH, light, temperature) for this compound

The stability of this compound is a critical factor for its handling and storage in a research setting. Due to the catechol-like moiety, the compound is expected to be sensitive to oxidation, especially in the presence of light, oxygen, and at neutral to alkaline pH. nih.govresearchgate.net The oxidation can lead to the formation of colored quinone products and potentially further polymerization. Therefore, it is advisable to store the compound under an inert atmosphere, protected from light, and at low temperatures.

In acidic conditions, the compound is likely to be more stable with respect to oxidation. However, strong acidic conditions might promote other reactions. The stability of catechol-containing compounds is known to be pH-dependent, with increased degradation at higher pH values. researchgate.netresearchgate.net Temperature is also a crucial factor, as higher temperatures will accelerate the rate of degradation.

| Condition | Expected Stability | Primary Degradation Pathway |

|---|---|---|

| Acidic pH (e.g., pH 3-5) | Relatively Stable | Minimal degradation |

| Neutral/Alkaline pH (e.g., pH 7-9) | Unstable | Oxidation to quinone |

| Exposure to Light | Unstable | Photo-oxidation |

| Elevated Temperature | Unstable | Accelerated oxidation and other decomposition |

Mechanistic Investigations of Intramolecular Cyclization or Rearrangement Reactions of this compound

While specific studies on intramolecular reactions of this compound are not available, the general reactivity of substituted indolines suggests possibilities for such transformations. For instance, if a suitable electrophilic center is present in a side chain attached to the indoline ring, intramolecular cyclization could occur. Various methods for the synthesis of functionalized indolines involve intramolecular cyclization protocols. rsc.orgacs.orgnih.govnih.govresearchgate.net

Rearrangement reactions are also a possibility, particularly for the triol system. For example, under certain oxidative conditions, catechol derivatives can undergo rearrangement. bohrium.comwiley-vch.deacs.org However, without specific experimental data, any proposed mechanism would be purely speculative.

Derivatization Reactions for Analytical or Synthetic Purposes of this compound

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the hydroxyl and amino groups of this compound would require derivatization to increase volatility and thermal stability. researchgate.netkoreascience.kr Common derivatization strategies include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl and amino groups to their trimethylsilyl (TMS) ethers and amine, respectively.

Acylation: Treatment with acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form ester and amide derivatives.

For synthetic purposes, the hydroxyl groups can be protected to allow for selective reactions at other parts of the molecule. Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl (B83357) ethers. The indoline nitrogen can also be protected, for example, as a carbamate (e.g., Boc or Cbz). These derivatization reactions are crucial for the selective modification and elaboration of the this compound scaffold. Derivatization of catecholamines often involves a two-step process to first block the catechol function followed by reaction at the amine. nih.gov

| Purpose | Reagent | Functional Group Targeted | Derivative Formed |

|---|---|---|---|

| Analytical (GC-MS) | BSTFA | -OH, -NH | TMS ether/amine |

| Analytical (GC-MS) | TFAA | -OH, -NH | Trifluoroacetyl ester/amide |

| Synthetic Protection | Benzyl bromide, base | -OH | Benzyl ether |

| Synthetic Protection | Boc anhydride | -NH | Boc carbamate |

Comprehensive Analysis of this compound Reveals Scant Scientific Data

Despite a thorough investigation into the chemical compound this compound, a notable scarcity of scientific literature precludes a detailed analysis of its synthesis, derivatives, and structure-activity relationships. This particular molecule appears to be largely unexplored within the public domain of scientific research, presenting a significant challenge in fulfilling a structured examination of its chemical and biological properties.

Initial searches across a multitude of scientific databases and chemical repositories have yielded minimal information regarding this compound. While the compound is listed in several chemical supplier catalogs, indicating its potential availability for research purposes, there is a distinct absence of peer-reviewed articles or patents detailing its synthesis or exploring its potential applications. The compound is also mentioned as a potential impurity related to the pharmaceutical agent Isoprenaline, but this context provides no substantive data on its intrinsic properties or synthetic pathways.

The exploration of broader search terms, such as "polyhydroxylated isopropylindolines" and "structure-activity relationship of indoline-triol derivatives," similarly failed to uncover relevant information that could be extrapolated to the specific subject of this inquiry. This lack of foundational research means that any discussion on the design principles for modifying its indoline core and triol moieties, or the synthesis of its analogs and derivatives, would be purely speculative.

Consequently, the creation of a detailed scientific article adhering to a structured outline of its synthesis, derivatization, and structure-activity relationship (SAR) studies is not feasible at this time. The fundamental building blocks of scientific reporting—published data, experimental procedures, and analytical results—are not available for this compound.

Until dedicated research is conducted and published on this specific compound, a comprehensive and scientifically accurate article on its chemical and biological profile remains beyond reach. The scientific community awaits future studies that may shed light on the synthesis and potential utility of this compound and its related compounds.

Biological Interactions and Mechanistic Insights of 1 Isopropylindoline 3,5,6 Triol in Vitro/cellular Focus

Investigation of Enzyme Inhibition or Activation by 1-Isopropylindoline-3,5,6-triol (in vitro kinetics)

No information is available regarding the inhibitory or activating effects of this compound on any specific enzymes.

Receptor Binding Studies and Ligand-Target Interactions of this compound (cell-free or cellular assays, non-clinical)

There are no published studies on the receptor binding affinity or ligand-target interactions of this compound.

Cellular Uptake and Subcellular Localization Studies of this compound (in vitro cell lines)

Data on the cellular uptake mechanisms and subcellular localization of this compound in any cell line are not available.

Modulation of Cellular Pathways by this compound (e.g., signaling cascades, gene expression at a mechanistic level, in vitro)

The effects of this compound on cellular signaling pathways and gene expression have not been documented in the scientific literature.

Antioxidant Mechanisms of Action of this compound (e.g., radical scavenging assays, metal chelation, in vitro)

While general antioxidant assays were found, no studies have specifically investigated the antioxidant mechanisms of this compound.

Interaction with Biomembranes and Liposomes by this compound (biophysical studies)

There is no research available on the interaction of this compound with biomembranes or liposomes.

In Vitro Metabolism of this compound (e.g., enzyme assays, not human in vivo)

The in vitro metabolic profile of this compound has not been described in any published research.

Based on the current scientific literature available, there is no specific information regarding the biological interactions and mechanistic insights of the chemical compound this compound. Searches for its effects on cellular responses, including autophagy and apoptosis pathways in cell lines, did not yield any relevant research findings.

Therefore, it is not possible to provide an article on the "" as there is no publicly accessible data on this topic.

Potential Non Clinical Applications of 1 Isopropylindoline 3,5,6 Triol

Role of 1-Isopropylindoline-3,5,6-triol as a Chemical Probe in Biological Research

There is currently no available research to suggest the use of this compound as a chemical probe. While the indoline (B122111) scaffold is a component of various biologically active molecules, the specific utility of this triol derivative in biological research has not been documented.

Potential as a Component in Advanced Materials (e.g., polymers, sensors)

The potential for incorporating this compound into advanced materials such as polymers or sensors has not been explored in the available literature. While substituted indolines have been investigated for applications in materials science, for instance in the development of photochromic spiropyrans, there is no specific data relating to this compound. mdpi.com

Application in Analytical Chemistry (e.g., as a reagent or standard)

No literature was found to support the application of this compound as a reagent or analytical standard. A related compound, (R)-1-methylindoline-3,5,6-triol, is noted for its use in analytical method development and quality control applications for the pharmaceutical Epinephrine, suggesting a potential, though unexplored, parallel for the isopropyl derivative. clearsynth.com

Role in Catalysis (e.g., as a ligand or organocatalyst)

The catalytic properties of this compound have not been reported. The broader indoline and indole (B1671886) structures are of interest in catalysis, with research exploring their use in forming catalytically active complexes and in asymmetric catalysis. mdpi.comnih.gov However, the specific role of this compound in this field remains uninvestigated.

Exploration in Agricultural or Environmental Technologies (e.g., plant growth regulation studies, bioremediation agents)

There is no evidence to suggest that this compound has been explored for agricultural or environmental applications. While various indole derivatives are well-known for their roles as plant growth regulators, such as indole-3-acetic acid (IAA), no such activity has been documented for this compound. nih.govresearchgate.netncert.nic.in

Advanced Analytical Method Development for 1 Isopropylindoline 3,5,6 Triol in Research Matrices

Chromatographic Techniques (HPLC, GC-MS, LC-MS/MS) for High-Purity Isolation and Quantification in Research Samples

Chromatographic methods are indispensable for the analysis of 1-Isopropylindoline-3,5,6-triol in research environments such as synthetic reaction mixtures and cell lysates. These techniques provide the necessary resolution and sensitivity to isolate and quantify the target compound effectively.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and quantification of this compound. Reversed-phase HPLC, utilizing C18 columns, is commonly employed. The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of this compound from starting materials, byproducts, and other impurities in reaction mixtures. Detection is often achieved using a UV detector set at the compound's maximum absorbance wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) offers another avenue for analysis, although it generally requires a derivatization step for polar molecules like this compound. The presence of multiple hydroxyl groups and a secondary amine can lead to poor peak shape and thermal degradation in the GC system. Derivatizing agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert these polar functional groups into more volatile and thermally stable silyl (B83357) ethers. The derivatized compound can then be separated on a low-polarity capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a highly sensitive and selective technique for the quantification of this compound, particularly in complex biological matrices like cell lysates. This method combines the separation power of HPLC with the specificity of tandem mass spectrometry. By operating in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion of the analyte is selected, fragmented, and a resulting product ion is monitored. This process significantly reduces matrix interference, enabling accurate and precise quantification at low concentrations.

Table 1: Representative Chromatographic Methods for this compound Analysis

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Primary Application in Research |

| HPLC | C18 Reversed-Phase | Gradient of Water/Acetonitrile with Formic Acid | UV-Vis | High-purity isolation and quantification in reaction mixtures. |

| GC-MS | Fused Silica Capillary (e.g., DB-5) | Helium | Mass Spectrometer (after derivatization) | Quantification and structural confirmation in reaction mixtures. |

| LC-MS/MS | C18 Reversed-Phase | Gradient of Water/Methanol with Formic Acid | Tandem Mass Spectrometer (MRM mode) | Ultrasensitive quantification in complex matrices like cell lysates. |

Capillary Electrophoresis (CE) for Separations and Characterization

Capillary Electrophoresis (CE) provides a high-efficiency separation mechanism based on the charge-to-size ratio of analytes in an electric field. This technique is characterized by its high resolving power, rapid analysis times, and minimal sample consumption. For this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. The separation can be finely tuned by adjusting the pH and composition of the background electrolyte to optimize the charge and mobility of the compound relative to impurities. Furthermore, Micellar Electrokinetic Chromatography (MEKC), a CE variant that introduces surfactants to form micelles, can be used to separate both charged and neutral species, offering enhanced versatility for complex sample analysis.

Spectrophotometric Assays for Concentration Determination in in vitro Experiments

For rapid concentration measurements in controlled in vitro settings, spectrophotometric assays offer a convenient and high-throughput option. These assays rely on the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the analyte. A standard curve is first established using known concentrations of purified this compound. The concentration in experimental samples can then be determined by measuring their absorbance at the compound's wavelength of maximum absorbance (λmax). It is essential to account for the potential absorbance of other components in the experimental medium to ensure accuracy.

Development of Robust Methodologies for Stereoisomer Separation of this compound

Given that this compound possesses multiple chiral centers, it can exist as various stereoisomers. As these isomers may have distinct biological activities, methods for their separation are crucial. Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is the most common approach. Polysaccharide-based CSPs are often effective in resolving enantiomers and diastereomers. Method development involves screening different CSPs and optimizing the mobile phase (e.g., solvent composition and additives) to achieve baseline separation. Supercritical Fluid Chromatography (SFC) with chiral columns is another powerful technique that can offer faster and more environmentally friendly separations.

Isotope Labeling Techniques for Mechanistic Studies and Analytical Tracing of this compound

Isotope labeling is a powerful tool for investigating the metabolic fate and reaction mechanisms of this compound. This involves synthesizing the compound with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions. The resulting isotopically labeled compound can serve as an ideal internal standard for LC-MS/MS quantification, as it co-elutes with the unlabeled analyte and corrects for matrix effects and ionization variability. In mechanistic studies, the mass difference introduced by the isotopes allows researchers to trace the atoms of this compound through metabolic or chemical transformations, providing invaluable insights into reaction pathways.

Future Research Directions and Unexplored Avenues for 1 Isopropylindoline 3,5,6 Triol

Exploration of New Synthetic Pathways and Stereocontrol Strategies

The development of novel and efficient synthetic routes to 1-isopropylindoline-3,5,6-triol and its analogs is a primary area for future research. Current methods for indoline (B122111) synthesis can be complex and may lack the specific regioselectivity and stereocontrol required for producing highly functionalized derivatives. sci-hub.ru

Future work should focus on:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of corresponding indole (B1671886) precursors stands out as a promising strategy for accessing chiral indolines. sci-hub.ru Research into chiral catalysts, such as those based on ruthenium, rhodium, or iridium, could enable the enantioselective synthesis of specific stereoisomers of this compound. sci-hub.ru

Dearomatization Reactions: Exploring dearomatization reactions of functionalized indoles offers another avenue. nih.gov For instance, palladium-catalyzed intramolecular allylic dearomatization of indoles has been shown to produce chiral cis-2,3-disubstituted indolines with high enantiomeric excess.

Multi-component Reactions: Designing one-pot, multi-component reactions could provide a more atom-economical and efficient approach to constructing the indoline scaffold with the desired substitutions.

A key challenge will be the precise control of stereochemistry at the C3, C5, and C6 positions, particularly given the polyhydroxylated nature of the benzene (B151609) ring. Strategies employing chiral auxiliaries or catalysts will be crucial in this endeavor.

In-depth Characterization of Short-Lived Intermediates and Reactive Species of this compound

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound requires the characterization of transient intermediates. The dearomatization of indoles, a likely pathway to indoline synthesis, is known to involve short-lived and reactive species.

Future research in this area could involve:

Spectroscopic Techniques: The use of advanced spectroscopic methods, such as time-resolved transient absorption spectroscopy and in-situ electrochemical UV-vis, can help in the identification and characterization of intermediates like radical cations.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the structures and energies of potential intermediates and transition states, providing a theoretical framework to complement experimental observations.

Trapping Experiments: The use of trapping agents can help to isolate and identify reactive intermediates that are otherwise too short-lived to be observed directly.

By elucidating the nature of these transient species, a more profound understanding of the reaction pathways can be achieved, leading to the development of more efficient and selective synthetic methods.

Advanced Computational Modeling for Complex Interactions and Reactions of this compound

Computational chemistry offers a powerful tool to investigate the properties and reactivity of this compound at a molecular level. While specific computational studies on this compound are not yet available, methodologies applied to related indole and indoline systems can provide a roadmap for future research. rsc.orgresearchgate.net

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the electronic structure, molecular geometry, and reactivity descriptors of the molecule. rug.nl This can provide insights into the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov This can be particularly useful for understanding its potential behavior in biological systems.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying enzymatic reactions involving this compound, QM/MM methods can provide a detailed picture of the reaction mechanism within the complex environment of an enzyme's active site.

These computational approaches can significantly accelerate the research and development process by providing valuable predictions and insights that can guide experimental work.

Development of Novel Functional Derivatives with Enhanced Specificity or Activity (non-clinical)

The core structure of this compound provides a versatile scaffold for the development of novel functional derivatives with tailored properties. By strategically modifying the hydroxyl groups, the N-isopropyl group, or the indoline ring itself, it is possible to create a library of analogs with potentially enhanced specificity or activity for various non-clinical applications.

Future research could focus on:

Functionalization of Hydroxyl Groups: The three hydroxyl groups on the benzene ring are prime targets for functionalization. They can be converted to ethers, esters, or other functional groups to modulate the molecule's polarity, solubility, and hydrogen-bonding capabilities.

Modification of the N-Isopropyl Group: The N-isopropyl group can be replaced with other alkyl or aryl groups to explore the structure-activity relationship (SAR) related to this position.

C-H Functionalization: Direct C-H functionalization of the indoline ring is a powerful strategy for introducing new substituents with high regioselectivity. sci-hub.ru

The synthesized derivatives can then be screened for a variety of non-clinical properties, such as catalytic activity, material science applications, or as probes for biological systems.

Integration of this compound into Supramolecular Assemblies

The presence of multiple hydrogen bond donors (the three hydroxyl groups and the N-H in the indoline core) and acceptors (the oxygen atoms of the hydroxyl groups) makes this compound an excellent candidate for the construction of supramolecular assemblies. rsc.org

Future research in this area could explore:

Self-Assembly: Investigating the self-assembly of this compound in different solvents and conditions could lead to the formation of well-defined nanostructures, such as nanotubes, nanofibers, or vesicles.

Co-crystallization: Co-crystallization with other molecules that have complementary hydrogen bonding sites could lead to the formation of novel crystalline materials with interesting properties.

Host-Guest Chemistry: The indoline core could potentially act as a host for smaller guest molecules, or the molecule itself could be encapsulated within larger host systems.

The study of the supramolecular chemistry of this compound could open up new avenues for its application in materials science, nanotechnology, and drug delivery.

Mechanistic Studies of this compound in Emerging Biological Systems (non-human, in vitro, mechanistic)

The structural similarity of this compound to naturally occurring indole compounds suggests that it may have interesting biological activities. nih.govrsc.orgresearchgate.net Future research should focus on elucidating the mechanistic basis of these potential activities in non-human, in vitro systems.

Potential areas of investigation include:

Enzyme Inhibition/Activation: Screening the compound against a panel of enzymes, particularly those involved in metabolic pathways or disease processes, could reveal potential inhibitory or activating effects. For instance, indole derivatives have been shown to interact with enzymes like tyrosinase and various kinases. rsc.org

Antioxidant Activity: The polyhydroxylated nature of the molecule suggests that it may possess antioxidant properties. In vitro assays can be used to evaluate its ability to scavenge free radicals and protect cells from oxidative stress.

Antimicrobial and Nematicidal Activity: Given that some indole derivatives exhibit antimicrobial and nematicidal properties, it would be worthwhile to investigate the effects of this compound on various bacterial, fungal, and nematode species in vitro. nih.gov

These mechanistic studies will be crucial for understanding the potential biological roles of this compound and for guiding the design of future derivatives with enhanced and more specific biological activities.

Automated Synthesis and High-Throughput Screening of this compound Analogs

To efficiently explore the chemical space around this compound, modern automation and high-throughput screening (HTS) technologies can be employed.

Future research in this direction could involve:

Automated Synthesis: The use of automated synthesis platforms, such as those employing acoustic droplet ejection (ADE) technology, can enable the rapid generation of large libraries of analogs with diverse substitutions. nih.govrsc.org This approach allows for the efficient exploration of structure-activity relationships.

High-Throughput Screening (HTS): HTS assays can be developed to rapidly screen the synthesized libraries for specific properties, such as enzyme inhibition, antioxidant activity, or the ability to form specific supramolecular assemblies. nih.gov Fluorescence-based assays are particularly well-suited for HTS. nih.gov

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to generate a diverse set of derivatives by systematically varying the substituents at different positions of the indoline core.

The integration of automated synthesis and HTS will be instrumental in accelerating the discovery of novel derivatives of this compound with optimized properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-isopropylindoline-3,5,6-triol, and how can they be experimentally validated?

- Methodological Answer : The compound has a molecular formula of and a molecular weight of 209.25 g/mol . To validate these properties:

- Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) to confirm the indoline backbone and hydroxyl/isopropyl substituents.

- Compare experimental IR spectra with computational predictions (e.g., DFT) to verify functional groups.

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : While direct synthesis protocols are not detailed in the evidence, analogous indoline derivatives are synthesized via:

- Cyclization reactions : Using propargylamine precursors with acid catalysis to form the indoline core.

- Hydroxylation : Post-cyclization hydroxylation via oxidative methods (e.g., Sharpless dihydroxylation).

- Isopropyl introduction : Alkylation or substitution reactions to add the isopropyl group.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in the stereochemical assignment of this compound?

- Methodological Answer : Discrepancies in stereochemistry (e.g., hydroxyl group orientation) can arise from overlapping NMR signals.

- Perform density functional theory (DFT) calculations to predict the most stable conformer.

- Compare computed NMR chemical shifts (using software like Gaussian or ORCA) with experimental data.

- Validate via X-ray crystallography if crystalline derivatives are obtainable.

Q. What experimental strategies can address discrepancies in stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) and monitor via LC-MS for decomposition products.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., buffer composition, ionic strength) to isolate variables.

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, ECD) differentiate between structural isomers of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Map proton-proton coupling and carbon-proton correlations to distinguish regioisomers.

- Electronic Circular Dichroism (ECD) : Resolve enantiomeric purity if chiral centers are present.

- Mass Spectrometry Fragmentation Patterns : Compare with in silico fragmentation databases (e.g., NIST Chemistry WebBook) .

- Validation : underscores the use of authoritative spectral databases for cross-referencing .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC values.

- Apply ANOVA or Student’s t-test for significance testing between experimental groups.

- Address outliers via Grubbs’ test or robust statistical software (e.g., R, Prism).

Q. How can researchers reconcile conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and solvents to identify optimal conditions.

- Use in situ monitoring (e.g., ReactIR) to track reaction progress and intermediate formation.

- Compare results with literature precedents for similar indoline systems (see for catalytic strategy insights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。